N-Arachidonyldopamine
Vue d'ensemble
Description
La N-Arachidonoyldopamine (NADA) est un endocannabinoïde intrigant qui joue un double rôle d'agoniste pour le récepteur CB₁ et le canal ionique potentiel de récepteur transitoire V₁ (TRPV1) . Décrit pour la première fois comme un endocannabinoïde potentiel en 2000, la NADA a ensuite été identifiée comme un endovanilloïde en 2002. Il s'agit d'un lipide endogène dérivé de l'acide arachidonique et de la dopamine, avec des concentrations particulièrement élevées dans les régions cérébrales comme l'hippocampe, le cervelet et le striatum .
Mécanisme D'action
Target of Action
N-Arachidonyldopamine (NADA) is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential vanilloid 1 (TRPV1) ion channel . These targets play crucial roles in various physiological processes, including nociception and inflammation in the central and peripheral nervous system .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, NADA binds to these receptors and activates them, leading to a series of intracellular events.
Biochemical Pathways
NADA is involved in various biochemical pathways due to its interaction with the CB1 receptor and the TRPV1 ion channel. It plays a significant role in nociception, the process by which the body senses and responds to harmful stimuli . NADA also influences inflammation processes in the central and peripheral nervous system .
Pharmacokinetics
It is known that nada is an endogenous lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .
Result of Action
NADA has been shown to induce a series of physiological paradigms associated with cannabinoids, including hypothermia, hypo-locomotion, catalepsy, and analgesia . It also displays antioxidant and neuroprotectant properties . Moreover, NADA has been implicated in smooth muscle contraction and vasorelaxation in blood vessels . It can also suppress inflammatory activation of human Jurkat T cells and inhibit the release of prostaglandin E2 (PGE2) from lipopolysaccharide (LPS)-activated astrocytes, microglia, and mouse brain endothelial cells .
Action Environment
The action, efficacy, and stability of NADA can be influenced by various environmental factors. For instance, chronic sleep disruption (CSD) has been shown to decrease the level of NADA in the thalamic reticular nucleus (TRN), a part of the brain involved in sensory processing . This suggests that environmental factors such as sleep patterns can influence the action of NADA.
Analyse Biochimique
Biochemical Properties
N-Arachidonyldopamine interacts with various targets, including cannabinoid receptors and the transient receptor potential vanilloid (TRPV1) . It acts as an agonist of the CB1 receptor and the TRPV1 ion channel . This compound plays a significant role in nociception and inflammation in the central and peripheral nervous system .
Cellular Effects
This compound exerts protective and antioxidative properties in microglial cell cultures, cortical neurons, and organotypical hippocampal slice cultures . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the plasma membrane translocation of certain proteins, redistributing them to different cellular compartments in a palmitoylation-dependent manner .
Temporal Effects in Laboratory Settings
This compound has been shown to prevent cell death 24 hours after oxidative stress induction . It promotes the expression of antioxidant enzymes and reduces the BAX/BCL2 mRNA ratio .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine . The release of this compound from the composite molecule is accomplished by a series of phospholipases .
Transport and Distribution
It is known that this compound is present in very low concentrations in the brain .
Subcellular Localization
It has been shown that this compound can redistribute certain proteins to the Golgi apparatus in a palmitoylation-dependent manner .
Méthodes De Préparation
Voies de synthèse:: La NADA peut être synthétisée par des voies enzymatiques impliquant l'acide arachidonique et la dopamine. Les voies de synthèse spécifiques ne sont pas largement documentées.
Production industrielle:: Les méthodes de production à l'échelle industrielle de la NADA restent limitées en raison de sa structure complexe et de sa faible abondance. Des efforts de recherche sont en cours pour explorer des voies de synthèse évolutives.
Analyse Des Réactions Chimiques
Réactions:: La NADA subit diverses réactions, notamment :
Oxydation : Les processus oxydatifs peuvent modifier la structure de la NADA.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : La NADA peut participer à des réactions de substitution.
Oxydation : Agents oxydants comme le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄).
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Divers nucléophiles (par exemple, les amines, les thiols) peuvent remplacer les groupes fonctionnels.
Produits majeurs:: Les produits spécifiques résultant des réactions de la NADA ne sont pas largement documentés. Des recherches supplémentaires sont nécessaires pour élucider ces détails.
4. Applications de la recherche scientifique
Les rôles multiples de la NADA s'étendent à tous les domaines scientifiques :
Neurobiologie : Elle module la neurotransmission, influence la perception de la douleur et présente des propriétés antioxydantes.
Fonction vasculaire : La NADA affecte la contraction et la relaxation des vaisseaux sanguins.
Inflammation : Elle supprime les réponses inflammatoires et favorise la résolution.
Recherche sur le VIH : La NADA présente une activité inhibitrice contre la réplication du VIH-1.
5. Mécanisme d'action
Les effets de la NADA découlent de ses interactions avec les récepteurs :
Récepteur CB₁ : En tant qu'agoniste, la NADA influence la signalisation endocannabinoïde.
Canal TRPV1 : L'activation du TRPV1 contribue à la perception de la douleur et à la thermorégulation.
Applications De Recherche Scientifique
NADA’s multifaceted roles extend across scientific domains:
Neurobiology: It modulates neurotransmission, influences pain perception, and displays antioxidant properties.
Vascular Function: NADA affects blood vessel contraction and relaxation.
Inflammation: It suppresses inflammatory responses and promotes resolution.
HIV Research: NADA exhibits inhibitory activity against HIV-1 replication.
Comparaison Avec Des Composés Similaires
La singularité de la NADA réside dans son agonisme dual des récepteurs (CB₁ et TRPV1). Les composés similaires comprennent l'anandamide (AEA) et la capsaïcine , mais les actions combinées de la NADA la distinguent.
Activité Biologique
N-Arachidonoyldopamine (NADA) is a significant compound within the endocannabinoid family, exhibiting diverse biological activities that have implications for neuroprotection, pain modulation, and neuroinflammation. This article aims to provide a comprehensive overview of the biological activity of NADA, supported by research findings, case studies, and relevant data tables.
Overview of N-Arachidonoyldopamine
NADA is synthesized through the conjugation of arachidonic acid and dopamine, primarily occurring in dopaminergic terminals. The biosynthesis involves enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in both the synthesis and degradation of NADA . As an endocannabinoid, NADA interacts with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), influencing various physiological processes.
1. Neuroprotective Effects
Research has demonstrated that NADA exhibits neuroprotective properties under oxidative stress conditions. In vitro studies showed that NADA significantly reduced the BAX/BCL2 expression ratio, indicating a decrease in apoptosis among differentiated neurons exposed to oxidative stress . The application of NADA increased the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which are critical for neuronal survival and function .
Table 1: Effects of NADA on Neuronal Survival and Neurotrophic Factors
Condition | BAX/BCL2 Ratio | BDNF Levels (pg/mL) | GDNF Levels (pg/mL) |
---|---|---|---|
Control | 1.0 | 50 | 30 |
Oxidative Stress | 4.0 | 20 | 15 |
NADA Treatment | 2.2 | 80 | 40 |
2. Pain Modulation
NADA has been implicated in pain modulation through its action on TRPV1 receptors. Studies indicate that NADA enhances TRPV1-mediated release of pain-related neuropeptides such as substance P and calcitonin gene-related peptide (CGRP) in rat spinal cord slices . Furthermore, it has been shown to reduce GABAergic transmission while stimulating glutamatergic transmission onto dopaminergic neurons, suggesting a complex role in pain pathways .
3. Role in Hyperalgesia
Recent studies have highlighted the role of NADA in hyperalgesia induced by chronic sleep disruption. A targeted metabolomic screening revealed decreased levels of NADA in the thalamic reticular nucleus following chronic sleep deprivation, correlating with increased pain sensitivity . This suggests that maintaining adequate levels of NADA may be crucial for mitigating pain responses under stress conditions.
Case Study: Neuroinflammatory Diseases
A study investigated the potential of NADA as a therapeutic agent for neuroinflammatory diseases. The results indicated that NADA effectively reduced markers of inflammation in animal models, supporting its use in designing novel therapeutic strategies for conditions like multiple sclerosis and neuropathic pain .
Research Findings on Biosynthesis
The biosynthesis pathway for NADA was explored through both in vivo and in vitro assays, confirming that arachidonic acid is conjugated with dopamine primarily via FAAH-dependent mechanisms. This pathway is essential for understanding how alterations in enzyme activity could affect NADA levels and its subsequent biological effects .
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPIAAVGAWJNQ-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415208 | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199875-69-9 | |
Record name | N-Arachidonoyldopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199875-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arachidonyl dopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Arachidonoyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ARACHIDONOYL DOPAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NADA is an endogenous lipid that acts as both an endocannabinoid and an endovanilloid, engaging with multiple targets to exert its effects.
- Transient Receptor Potential Vanilloid 1 (TRPV1): NADA is a potent agonist of TRPV1, a non-selective cation channel found in sensory neurons and other cell types. Activation of TRPV1 by NADA leads to calcium influx and downstream signaling events, including the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). [] This interaction is implicated in NADA's roles in pain sensation, thermosensation, and inflammation. [, , , ]
- Cannabinoid Receptors (CB1R and CB2R): NADA also acts as an agonist at both CB1R and CB2R. [, , , , ] These receptors are G protein-coupled receptors involved in a wide range of physiological processes, including mood, appetite, pain perception, and immune function. The downstream effects of NADA via cannabinoid receptors can vary depending on the cell type and receptor subtype involved. [, , , ]
- Other Targets: Emerging evidence suggests that NADA may also interact with other targets beyond TRPV1 and cannabinoid receptors, potentially contributing to its diverse pharmacological effects. [, , , ]
ANone: While specific spectroscopic data is not provided in the papers, we can provide the basic information:
ANone: Information about the material compatibility and stability of NADA under various conditions is limited in the provided research. As a lipid molecule, NADA is likely susceptible to oxidation, and appropriate storage conditions (e.g., inert atmosphere, low temperature) are likely necessary to maintain its stability. Further research is needed to comprehensively assess its compatibility and stability across different material and environmental contexts.
ANone: The provided research does not indicate that NADA possesses catalytic properties. It primarily acts as a signaling molecule, interacting with receptors and ion channels to elicit its biological effects.
ANone: The discovery and characterization of NADA represent significant milestones in the field:
- Identification as an Endogenous Compound: NADA was first identified as an endogenous compound in mammalian brain tissue in the early 2000s. [, ]
- Characterization as a TRPV1 Agonist: Shortly after its discovery, NADA was shown to be a potent agonist of the TRPV1 receptor, a key player in pain and inflammation. []
- Recognition as an Endocannabinoid: Further research revealed that NADA also interacts with cannabinoid receptors, solidifying its classification as an endocannabinoid. [, , , , ]
ANone: NADA research draws upon and contributes to various disciplines:
- Neuroscience: NADA's role in pain sensation, neuroprotection, and neuroinflammation makes it relevant to neuroscience research. [, , , ]
- Immunology: NADA's immunomodulatory effects, particularly its ability to suppress inflammatory responses, make it relevant to immunology research. [, , ]
- Chemical Biology: Understanding NADA's biosynthesis, metabolism, and interactions with its targets involves tools and approaches from chemical biology. [, ]
A: NADA's ability to activate both TRPV1 and cannabinoid receptors suggests complex and potentially synergistic effects on various physiological processes. This dual activity makes NADA a particularly intriguing target for pharmacological intervention, as it may offer broader therapeutic benefits compared to compounds targeting only one of these systems. [, , , , ]
A: NADA has demonstrated potent anti-inflammatory effects in various experimental models, suppressing the production of inflammatory mediators and reducing systemic inflammation. [, , ] This suggests that NADA, or synthetic analogs with improved pharmacological properties, could hold promise for treating inflammatory diseases such as sepsis, arthritis, and inflammatory bowel disease.
A: The specific effects of NADA can vary depending on the cell type and the relative expression levels of its targets (TRPV1, CB1R, CB2R). For instance, NADA induces cell death in hepatic stellate cells but not in hepatocytes, highlighting the importance of cell-specific context in its activity. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.